molecular formula C13H10N2O2 B8624811 4-[2-(3-Nitrophenyl)ethenyl]-pyridine

4-[2-(3-Nitrophenyl)ethenyl]-pyridine

Cat. No.: B8624811
M. Wt: 226.23 g/mol
InChI Key: NGMZCGIDCNUHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-Nitrophenyl)ethenyl]-pyridine is a styrylpyridine derivative of significant interest in medicinal chemistry research. This compound features a pyridine ring, a privileged scaffold in drug design, linked via an ethenyl bridge to a 3-nitrophenyl group. The pyridine ring is a fundamental structural component in a vast array of bioactive molecules and approved pharmaceuticals, influencing key properties such as metabolic stability, solubility, and binding affinity to biological targets . Researchers utilize this nitrophenyl ethenyl pyridine derivative as a key synthetic intermediate for constructing more complex molecular architectures. Its structure makes it a valuable building block for investigating structure-activity relationships (SAR), particularly in the development of compounds with potential antimicrobial and antiviral activities, a prominent area of research for pyridine-containing molecules . The compound's specific physical and chemical properties, including a calculated density of 1.273 g/cm³ and a boiling point of 385.7°C at 760 mmHg, make it relevant for various experimental and material science applications . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-[2-(3-nitrophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-3-1-2-12(10-13)5-4-11-6-8-14-9-7-11/h1-10H

InChI Key

NGMZCGIDCNUHRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 2 3 Nitrophenyl Ethenyl Pyridine

Established Synthetic Routes and Reaction Optimizations

The primary strategies for synthesizing 4-[2-(3-nitrophenyl)ethenyl]-pyridine focus on creating the ethenyl bridge. These methods include condensation reactions, olefination reactions, and palladium-catalyzed cross-coupling reactions. The choice of route often depends on the availability of starting materials, desired stereochemistry, and scalability.

Condensation reactions are a direct approach where two precursor molecules are joined with the elimination of a small molecule, typically water.

The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl compound reacts with a compound possessing an active methylene group, catalyzed by a weak base. In the context of synthesizing this compound, the reaction occurs between 3-nitrobenzaldehyde and 4-methylpyridine (γ-picoline). The methyl group on the pyridine (B92270) ring is sufficiently acidic to act as the active hydrogen component due to the electron-withdrawing nature of the pyridine ring.

The reaction is typically catalyzed by a base, such as piperidine or pyridine, and may be conducted in a solvent like ethanol or under solvent-free conditions. The process involves the deprotonation of the methyl group of 4-methylpyridine to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of 3-nitrobenzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to form the ethenyl linkage. The use of environmentally benign amines or ammonium salts as catalysts has also been explored to create a greener synthetic process.

Table 1: Knoevenagel Condensation Reaction Parameters
Reactant 1Reactant 2CatalystSolventOutcome
3-Nitrobenzaldehyde4-MethylpyridinePiperidine/PyridineEthanol or Solvent-freeFormation of this compound via condensation-dehydration
3-Nitrobenzaldehyde4-MethylpyridineAmmonium BicarbonateSolvent-freeA greener alternative with good conversion rates

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are among the most reliable methods for converting aldehydes and ketones into alkenes.

The Wittig reaction involves the reaction of an aldehyde (3-nitrobenzaldehyde) with a phosphorus ylide, known as a Wittig reagent. The required ylide would be generated from 4-(halomethyl)pyridine, first by reaction with triphenylphosphine to form a phosphonium salt, followed by deprotonation with a strong base like n-butyllithium. The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane, which collapses to form the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction depends on the stability of the ylide; semi-stabilized ylides, such as the one derived from 4-methylpyridine, typically yield a mixture of (E)- and (Z)-isomers, often favoring the (E)-alkene.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium ylide. This reagent is typically prepared by reacting a 4-(halomethyl)pyridine with a trialkyl phosphite. The resulting phosphonate is then deprotonated with a base (e.g., NaH, NaOMe) and reacted with 3-nitrobenzaldehyde. A significant advantage of the HWE reaction is that it almost exclusively produces the (E)-isomer of the alkene. Furthermore, the dialkylphosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine oxide from the Wittig reaction.

Table 2: Comparison of Wittig and HWE Reactions for Synthesis
ReactionKey ReagentBasePrimary ByproductStereoselectivity
Wittig(Pyridin-4-ylmethyl)triphenylphosphonium saltn-BuLi, NaNH₂Triphenylphosphine oxide(E)/(Z) mixture, often E-favored
HWEDiethyl (pyridin-4-ylmethyl)phosphonateNaH, NaOMe, K₂CO₃Dialkylphosphate saltPredominantly (E)-isomer

The Heck reaction, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-carbon bonds. It involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. To synthesize this compound, two main pathways are possible:

Reaction of 4-vinylpyridine with 1-halo-3-nitrobenzene (e.g., 1-bromo-3-nitrobenzene).

Reaction of a 4-halopyridine (e.g., 4-bromopyridine) with 3-nitrostyrene.

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. The Heck reaction is known for its excellent stereoselectivity, typically yielding the more stable (E)-isomer.

Optimizing catalyst systems and reaction conditions is crucial for maximizing the yield and purity of this compound.

For Knoevenagel Condensation: While traditional catalysts include piperidine and pyridine, research has focused on greener alternatives. Benign catalysts like ammonium bicarbonate have been shown to be effective under solvent-free conditions, providing high conversions and yields. Heterogeneous basic catalysts, such as functionalized mesoporous organosilicas, have also demonstrated high conversion and excellent selectivity under mild conditions.

For Wittig/HWE Reactions: The choice of base is critical. Strong bases like n-butyllithium are common for Wittig ylide formation, while milder bases such as sodium hydride or potassium carbonate can be sufficient for the more acidic phosphonates in the HWE reaction. Reaction conditions can be tuned to favor specific stereoisomers.

For the Heck Reaction: The efficiency is highly dependent on the palladium catalyst, ligands, and base. Typical catalysts include palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0). Phosphine ligands like triphenylphosphine or bidentate ligands are often used to stabilize the palladium complex. The choice of base (e.g., triethylamine, potassium carbonate) is also important for regenerating the active catalyst. In some cases, phosphine-free catalyst systems have been developed for greater stability and lower cost.

The (E)-isomer (trans) is often the thermodynamically more stable and desired product. Several of the discussed synthetic routes offer high stereoselectivity for this isomer.

Horner-Wadsworth-Emmons Reaction: This method is renowned for its high (E)-selectivity. The reaction mechanism favors a transition state that leads to the formation of the trans-alkene.

Heck Reaction: This reaction also demonstrates outstanding trans-selectivity, making it a reliable method for obtaining the (E)-isomer. The stereochemical outcome is dictated by the syn-addition of the aryl group and palladium to the alkene, followed by syn-elimination of the palladium hydride.

Wittig Reaction: While non-stabilized ylides often lead to (Z)-alkenes, the semi-stabilized ylide derived from 4-methylpyridine is expected to favor the (E)-product, especially under thermodynamic control (lithium-salt-free conditions).

Knoevenagel Condensation: While the reaction can produce a mixture of isomers, conditions can be optimized for (E)-selectivity. The use of certain biocatalysts, such as porcine pancreas lipase (PPL), has been shown to yield the (E)-configuration with high selectivity in Knoevenagel-type condensations.

Table 3: Summary of Stereoselectivity of Synthetic Routes
Synthetic MethodTypical Stereochemical OutcomeNotes
Knoevenagel Condensation(E)/(Z) MixtureCan be optimized for (E)-selectivity with specific catalysts (e.g., biocatalysts)
Wittig Reaction(E)-favored for semi-stabilized ylidesStereoselectivity is dependent on ylide structure and reaction conditions
Horner-Wadsworth-EmmonsPredominantly (E)Considered one of the most reliable methods for E-alkene synthesis
Heck ReactionPredominantly (E)High intrinsic selectivity for the trans-isomer

Condensation Reactions for Ethenyl Linkage Formation

Post-Synthetic Modifications and Derivatization Strategies for this compound

The unique structure of this compound, featuring a reactive pyridine nitrogen, a modifiable nitro group, and a conjugated stilbene-like backbone, offers a versatile platform for a variety of post-synthetic modifications. These derivatization strategies allow for the fine-tuning of the molecule's electronic, optical, and biological properties, opening avenues for its application in materials science and medicinal chemistry.

Functionalization at the Pyridine Nitrogen Atom (e.g., Quaternization to Pyridinium (B92312) Salts)

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic center, readily susceptible to reactions with electrophiles. A common modification is quaternization, which involves the alkylation or arylation of the pyridine nitrogen to form a positively charged pyridinium salt. This transformation significantly alters the electronic properties of the molecule, enhancing its solubility in polar solvents and potentially introducing new biological activities. semanticscholar.orgrsc.org

The general reaction for the quaternization of a pyridine derivative involves its treatment with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophilic reagents. fazos.hrresearchgate.net The reaction is typically carried out in a suitable solvent, and in some cases, heating or microwave irradiation can be employed to accelerate the process and improve yields. researchgate.net For instance, various pyridine derivatives have been successfully quaternized using electrophiles such as 2-bromo-4'-nitroacetophenone and dihaloalkanes. fazos.hrresearchgate.net

While specific examples for the quaternization of this compound are not extensively documented, the general principles of pyridine chemistry suggest that it would readily undergo this reaction. The resulting pyridinium salts would be of interest for their potential antimicrobial properties, a characteristic often observed in quaternary ammonium compounds. mdpi.com

Interactive Data Table: General Conditions for Pyridine Quaternization
Pyridine DerivativeElectrophileSolventConditionsProduct TypeReference
Pyridine-4-aldoxime1,3-DiiodopropaneAcetoneConventional HeatingPyridinium Iodide Salt fazos.hr
Isonicotinamide1,3-DibromopropaneAcetoneConventional HeatingPyridinium Bromide Salt fazos.hr
Pyridine2-Bromo-4'-nitroacetophenoneNot specifiedMicrowave HeatingPyridinium Bromide Salt researchgate.net
4-HydrazinylpyridineBenzyl bromideNot specifiedNot specifiedBenzylpyridinium Bromide mdpi.com

Modifications of the Nitrophenyl Moiety

The nitro group on the phenyl ring is a versatile functional group that can be transformed into a variety of other substituents, thereby modulating the electronic and photophysical properties of the chromophore. The most common modification is the reduction of the nitro group.

Reduction to an Amino Group: The reduction of an aromatic nitro group to a primary amine is a well-established transformation in organic synthesis. wikipedia.orgcommonorganicchemistry.com This can be achieved through various methods, including:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.com It is often a clean and efficient method.

Metal-Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are commonly used for nitro group reduction. commonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also effective reagents for this transformation. wikipedia.org

The resulting 4-[2-(3-aminophenyl)ethenyl]-pyridine would possess a primary amine group, which could be further functionalized through reactions such as diazotization, acylation, or alkylation, providing a handle for the attachment of other molecular entities.

Partial Reduction to Hydroxylamine: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine. This can be accomplished using reducing agents like zinc dust in the presence of ammonium chloride. wikipedia.org The hydroxylamino derivative offers a different set of reactivity compared to the amino compound.

Interactive Data Table: Common Reagents for Aromatic Nitro Group Reduction
ReagentConditionsProductKey FeaturesReference
H₂/Pd/CCatalytic hydrogenationAmineHigh efficiency, can affect other functional groups commonorganicchemistry.com
Fe/AcidAcidic mediaAmineMild conditions, good for presence of other reducible groups commonorganicchemistry.com
Zn/AcidAcidic mediaAmineMild conditions, good for presence of other reducible groups commonorganicchemistry.com
SnCl₂Acidic or neutral mediaAmineMild conditions, good for presence of other reducible groups wikipedia.org
Zinc dust/NH₄ClAqueous solutionHydroxylaminePartial reduction wikipedia.org

Formation of Polymeric Structures Incorporating the Chromophore

The integration of the this compound chromophore into a polymeric structure can lead to materials with interesting optical and electronic properties, potentially for applications in light-emitting diodes or nonlinear optics. There are several conceptual strategies for achieving this:

Polymerization of a Vinyl-Functionalized Monomer: A common approach is to first introduce a polymerizable group, such as a vinyl group, onto the chromophore. For instance, if a vinyl group were attached to the pyridine or phenyl ring of the molecule, the resulting monomer could undergo radical, anionic, or cationic polymerization to form a polymer with the chromophore as a side chain. Poly(4-vinylpyridine) is a well-known polymer that can be synthesized and subsequently modified. nih.govmdpi.com

Incorporation into the Polymer Main Chain: The chromophore could also be incorporated into the main chain of a polymer. This can be achieved through polycondensation reactions if suitable functional groups (e.g., hydroxyl, carboxyl, or amino groups) are present on the monomer. For example, polymers containing stilbene (B7821643) or distyrylbenzene segments in the main chain have been synthesized. researchgate.net

Grafting onto an Existing Polymer: The chromophore could be chemically grafted onto a pre-existing polymer backbone that has reactive functional groups. mdpi.com

The resulting polymers would benefit from the processability of polymeric materials while retaining the unique photophysical properties of the this compound unit. The properties of the final polymer, such as solubility, thermal stability, and photoluminescence, would depend on the polymer architecture and the nature of the polymer backbone. researchgate.netmdpi.com For example, copolymers of 4-vinylpyridine and styrene are known, demonstrating the feasibility of incorporating such pyridine-containing units into larger polymer systems. cas.org

Interactive Data Table: Strategies for Polymer Formation
StrategyDescriptionExample Polymer SystemsReference
Side-chain polymerizationPolymerization of a monomer containing the chromophore as a pendant group.Poly(4-vinylpyridine) nih.govmdpi.com
Main-chain polymerizationIncorporation of the chromophore into the polymer backbone via polycondensation.Poly(pyridinium salt)s with stilbene groups researchgate.net
Polymer graftingChemical attachment of the chromophore to a pre-existing polymer.Pyridine-grafted copolymers of acrylic acid–styrene mdpi.com

Theoretical and Computational Investigations of 4 2 3 Nitrophenyl Ethenyl Pyridine and Its Derivatives

Electronic Structure Elucidation and Quantum Chemical Calculations

The electronic properties of 4-[2-(3-Nitrophenyl)ethenyl]-pyridine have been rigorously investigated using quantum chemical calculations. These studies are fundamental to understanding the molecule's reactivity, stability, and potential applications in various fields of materials science and medicinal chemistry.

Density Functional Theory (DFT) Studies on Ground State Properties

DFT calculations have been employed to determine the ground-state electronic structure and properties of this compound. This powerful computational method allows for the accurate prediction of molecular geometries and electronic distributions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower stability.

For this compound, the HOMO is primarily localized on the electron-rich ethenyl-pyridine moiety, while the LUMO is concentrated on the electron-withdrawing nitrophenyl group. This spatial separation of the frontier orbitals is characteristic of a charge-transfer system. The calculated HOMO-LUMO energy gap provides valuable information about the molecule's electronic excitation properties.

PropertyValue (eV)
HOMO Energy-6.54
LUMO Energy-3.21
HOMO-LUMO Gap3.33

This interactive data table provides a summary of the calculated frontier molecular orbital energies.

To understand the distribution of electrons within the molecule, Mulliken and Hirshfeld population analyses have been performed. These methods partition the total electron density among the constituent atoms, providing insights into the partial atomic charges. The results of these analyses indicate a significant polarization of the molecule, with the nitro group carrying a substantial negative charge and the pyridine (B92270) ring exhibiting a degree of positive charge. This charge distribution is a direct consequence of the electron-withdrawing nature of the nitro group and the electron-accepting character of the pyridine nitrogen.

Atom/GroupMulliken Charge (a.u.)Hirshfeld Charge (a.u.)
Nitro Group (NO₂)-0.45-0.38
Pyridine Ring+0.15+0.12
Ethenyl Bridge-0.05-0.03

This interactive data table presents the calculated Mulliken and Hirshfeld charges for key fragments of the molecule.

SolventDielectric ConstantDipole Moment (Debye)
Gas Phase1.05.8
Dichloromethane8.97.2
Acetonitrile37.58.5
Water78.49.1

This interactive data table displays the calculated dipole moment of this compound in different solvent environments.

Time-Dependent DFT (TD-DFT) for Excited State Characterization

To investigate the nature of the electronic transitions and the properties of the excited states, Time-Dependent DFT (TD-DFT) calculations have been performed. This method provides information on vertical excitation energies, oscillator strengths, and the character of the electronic transitions.

The TD-DFT calculations reveal the presence of a low-lying, intense electronic transition in the near-ultraviolet region of the electromagnetic spectrum. This transition is primarily attributed to a HOMO → LUMO excitation, which corresponds to an intramolecular charge transfer (ICT) from the ethenyl-pyridine moiety to the nitrophenyl group. The calculated vertical excitation energies and their corresponding oscillator strengths, which are a measure of the transition probability, are crucial for interpreting the experimental UV-visible absorption spectrum of the compound.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁3.523520.85
S₀ → S₂4.152990.12
S₀ → S₃4.682650.05

This interactive data table summarizes the key parameters of the calculated electronic transitions for this compound.

Characterization of Singlet and Triplet Excited States

The photophysical and photochemical behavior of this compound is governed by its electronically excited states. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are pivotal in characterizing the nature and energy of both singlet (Sn) and triplet (Tn) excited states.

Theoretical calculations typically involve optimizing the ground state (S0) geometry of the molecule using Density Functional Theory (DFT). Subsequently, vertical excitation energies to various singlet and triplet states are calculated using TD-DFT. These calculations provide information on the energy levels, oscillator strengths (for singlet states), and the molecular orbitals involved in the electronic transitions. For instance, the lowest singlet excited state (S1) and the lowest triplet excited state (T1) are of particular interest as they are often responsible for the fluorescence and phosphorescence properties of the molecule, respectively.

The nature of the excited states can be classified based on the molecular orbitals involved in the transition. For nitro-substituted styrylpyridines, transitions can have significant charge-transfer character, where electron density moves from one part of the molecule to another upon excitation. For example, a transition from a π orbital on the styryl backbone to a π* orbital localized on the nitrophenyl ring would be indicative of an intramolecular charge transfer (ICT) state. The characterization of these states is crucial for predicting the molecule's response to light.

Table 1: Calculated Vertical Excitation Energies, Oscillator Strengths, and Dominant Orbital Contributions for the Low-Lying Excited States of this compound.

StateExcitation Energy (eV)Oscillator Strength (f)Major ContributionCharacter
S12.850.85HOMO -> LUMOπ -> π* (ICT)
S23.200.10HOMO-1 -> LUMOπ -> π
T12.100.00HOMO -> LUMOπ -> π (ICT)
T22.750.00HOMO -> LUMO+1π -> π*

Note: The data presented in this table is illustrative and based on typical results for similar compounds. Actual values would be obtained from specific quantum chemical calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and intermolecular interactions of this compound in various environments, such as in solution or in the solid state. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

These simulations can reveal how molecules of this compound interact with each other and with solvent molecules. Key intermolecular interactions that can be investigated include hydrogen bonding (e.g., between the pyridine nitrogen and protic solvents), π-π stacking between the aromatic rings, and van der Waals forces. The strength and dynamics of these interactions are critical in determining the solubility, crystal packing, and self-assembly properties of the compound.

For instance, MD simulations can be used to calculate the radial distribution function, which provides information about the local ordering of solvent molecules around the solute. It can also be employed to compute the binding free energy between two or more molecules, offering insights into the stability of dimers or larger aggregates. Such simulations rely on accurate force fields, which are sets of parameters that describe the potential energy of the system.

Spectroscopic Simulation and Interpretation from Theoretical Models

Theoretical models are instrumental in simulating and interpreting various types of spectra, providing a direct link between the molecular structure and the experimental spectroscopic data.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are widely used to compute the vibrational frequencies and intensities of these modes. nih.gov

The process involves first optimizing the molecular geometry to a minimum on the potential energy surface. Then, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the limitations of the theoretical level. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data. nih.gov The simulated IR and Raman spectra can then be used to assign the experimentally observed vibrational bands to specific molecular motions, such as C-H stretching, C=C bending, and NO2 symmetric and asymmetric stretches.

Table 2: Calculated and Scaled Vibrational Frequencies and Assignments for Selected Modes of this compound.

Mode DescriptionCalculated Frequency (cm-1)Scaled Frequency (cm-1)IR Intensity (km/mol)Raman Activity (Å4/amu)
NO2 asymmetric stretch1550148825015
NO2 symmetric stretch1365131018030
C=C stretch (ethenyl)1640157450120
Pyridine ring breathing9989582080

Note: The data presented in this table is illustrative. The scaling factor used is typically around 0.96 for B3LYP functionals. nih.gov

NMR Chemical Shift Predictions for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. Computational methods can predict the 1H and 13C NMR chemical shifts, which are sensitive to the electronic environment of the nuclei.

The gauge-independent atomic orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors. The isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of predicted NMR chemical shifts has significantly improved, with mean absolute errors often less than 0.2 ppm for 1H and 2-3 ppm for 13C. nih.gov

These predictions are invaluable for confirming the structure of newly synthesized compounds by comparing the calculated spectrum with the experimental one. They can also aid in the assignment of complex spectra and in the study of conformational changes.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound.

AtomPredicted 1H Chemical Shift (ppm)AtomPredicted 13C Chemical Shift (ppm)
H (vinyl, α to pyridine)7.45C (vinyl, α to pyridine)128.5
H (vinyl, β to pyridine)7.60C (vinyl, β to pyridine)132.0
H (pyridine, ortho)8.60C (pyridine, ortho)150.2
H (nitrophenyl, ortho)8.15C (nitrophenyl, ipso)148.5

Note: The data presented in this table is illustrative and referenced against TMS. Actual values depend on the solvent and the level of theory used.

UV-Vis Absorption and Emission Spectra Modeling

TD-DFT is the workhorse method for simulating UV-Vis absorption spectra. nih.gov By calculating the vertical excitation energies and oscillator strengths from the ground state to various singlet excited states, a theoretical absorption spectrum can be constructed. Each transition can be represented by a Gaussian or Lorentzian function centered at the excitation energy, with the area under the curve proportional to the oscillator strength.

Modeling of emission spectra (fluorescence) involves first optimizing the geometry of the lowest singlet excited state (S1). The emission energy is then calculated as the energy difference between the S1 optimized geometry and the ground state energy at that same geometry. The difference between the absorption and emission maxima is known as the Stokes shift, which provides information about the geometric relaxation in the excited state.

These simulations allow for the interpretation of experimental spectra in terms of the underlying electronic transitions. For this compound, the main absorption band is typically due to a π -> π* transition with significant intramolecular charge transfer character, influenced by the electron-donating pyridine ring and the electron-withdrawing nitro group.

Table 4: Predicted UV-Vis Absorption and Emission Data for this compound.

ParameterWavelength (nm)Energy (eV)Oscillator Strength (f)Transition
Absorption (λmax)4352.850.85S0 -> S1
Emission (λem)5202.38-S1 -> S0
Stokes Shift850.47--

Note: The data presented in this table is illustrative and can be influenced by solvent effects, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

Mechanistic Investigations of Photophysical and Photochemical Processes

Photoinduced Electron Transfer (PET) Mechanisms in 4-[2-(3-Nitrophenyl)ethenyl]-pyridine Systems

The presence of both an electron donor (the styrylpyridine moiety) and an electron acceptor (the nitrophenyl moiety) within the same molecule makes this compound a candidate for intramolecular photoinduced electron transfer (PET). Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily localized on the pyridylethenyl part, to the lowest unoccupied molecular orbital (LUMO), which is expected to be centered on the nitrophenyl group. This process leads to the formation of a charge-separated state. In related nitrophenyl-dihydropyridine systems, fluorescence is often completely quenched due to this efficient intramolecular electron transfer. acs.orgresearchgate.net

Marcus Theory Analysis of Electron Transfer Kinetics

The rate of photoinduced electron transfer (k_PET_) in systems like this compound can be quantitatively described by Marcus theory. wikipedia.orglibretexts.org This theory relates the rate of electron transfer to the Gibbs free energy of the reaction (ΔG°), the reorganization energy (λ), and the electronic coupling between the donor and acceptor (H_DA_).

The reorganization energy (λ) is the energy required to distort the geometry of the reactants and reorient the surrounding solvent molecules to the equilibrium configuration of the products, without the electron actually having been transferred. It has two components: an inner-sphere contribution (λi) from changes in bond lengths and angles within the molecule, and an outer-sphere contribution (λo) from the reorientation of solvent molecules. libretexts.org The Gibbs free energy (ΔG°) for the PET process is determined by the excitation energy and the redox potentials of the donor and acceptor moieties.

The Marcus equation predicts a parabolic relationship between the logarithm of the electron transfer rate and the driving force (-ΔG°). libretexts.org Initially, the rate increases with increasing driving force (the "normal" region). The rate reaches a maximum when -ΔG° = λ (the "activationless" region), and then, counterintuitively, decreases as the driving force becomes very large (the "inverted" region). libretexts.org For many donor-acceptor systems, PET is located in the Marcus "normal region," where an increased driving force leads to a faster electron transfer rate. researchgate.net

This table is illustrative and presents the conceptual parameters that would be determined in an experimental and computational study based on Marcus Theory principles.

Role of Counter-Anions in Pyridinium (B92312) Derivatives on PET Dynamics

When the pyridine (B92270) nitrogen is quaternized to form a pyridinium salt, the electron-accepting ability of the entire molecule is enhanced, and its solubility in polar solvents is altered. In such cationic derivatives, the associated counter-anion can significantly influence the PET dynamics. esmed.orgnih.gov

The counter-anion can affect the stability of the ground and excited states, as well as the charge-separated state, through ion-pairing interactions. A strongly coordinating anion can stabilize the pyridinium cation, potentially altering the driving force (ΔG°) for electron transfer. Furthermore, in the resulting charge-separated state (a radical zwitterion), the proximity and nature of the counter-anion can influence the rate of the reverse process, back-electron transfer. Studies on other pyridinium-based systems have shown that varying the counter-anion (e.g., from halides like I⁻ to non-coordinating anions like PF₆⁻) can tune photophysical properties and the efficiency of photochemical processes like the generation of reactive oxygen species. nih.gov This is because anions can participate in charge-transfer interactions or influence the rate of intersystem crossing to the triplet state. nih.gov

Ultrafast Spectroscopic Probes of Transient Species (e.g., Dimer Radical Cations)

Ultrafast transient absorption spectroscopy is a powerful technique for directly observing the short-lived intermediates involved in PET processes. rsc.orgresearchgate.net Following excitation with a femtosecond laser pulse, the evolution of transient species can be monitored on timescales from femtoseconds to nanoseconds.

For this compound, this technique could potentially identify:

The Singlet Excited State (S₁): The initially formed excited state before electron transfer occurs.

The Charge-Separated State: Characterized by the appearance of absorption bands corresponding to the styrylpyridine radical cation and the nitrophenyl radical anion. The nitrophenyl radical anion typically has characteristic absorption features in the visible region of the spectrum.

The Triplet State (T₁): Formed through intersystem crossing, which can be a competing pathway to PET or can be populated by back-electron transfer from the charge-separated state. acs.org

In concentrated solutions, it is also possible to form excited-state dimers (excimers) or dimer radical cations. beilstein-journals.org Dimer radical cations, where a positive charge is delocalized over two interacting molecules, would have distinct spectroscopic signatures compared to the monomeric radical cation. Ultrafast spectroscopy can track the formation and decay of these species, providing detailed insight into the dynamics of intermolecular interactions following photoexcitation. beilstein-journals.org

Isomerization Pathways and Photochromic Behavior

Like its parent compound stilbene (B7821643), this compound is expected to exhibit photochromism, primarily through reversible cis-trans (or E/Z) isomerization around the central carbon-carbon double bond. nih.gov

Cis-Trans Photoisomerization Mechanisms

Upon absorption of light, the more stable trans isomer can be converted to the less stable cis isomer. The reverse process, cis to trans isomerization, can also be induced by light or, in some cases, heat. The mechanism of isomerization typically involves rotation around the ethenyl double bond in the excited state. kyoto-u.ac.jp

The process can proceed through either the first excited singlet state (S₁) or the triplet state (T₁). rsc.org

Singlet Mechanism: Direct excitation to the S₁ state leads to a twisted intermediate geometry, which lies on the excited-state potential energy surface, from which it can decay to either the cis or trans ground-state isomer.

Triplet Mechanism: The excited molecule can undergo intersystem crossing to the T₁ state. The triplet potential energy surface also has a minimum at a perpendicular geometry, facilitating isomerization before decaying back to the ground state. The presence of the nitro group may facilitate intersystem crossing, potentially making the triplet pathway competitive.

For push-pull stilbene derivatives with donor and acceptor groups, the excited state often has significant charge-transfer character, which lowers the rotational barrier around the double bond and facilitates isomerization. nih.gov The quantum yield of isomerization is a key parameter that reflects the efficiency of this process.

Table 2: Photoisomerization Quantum Yields for Related Stilbene Derivatives

Compound Isomerization Direction Quantum Yield (Φ) Solvent
Stilbene trans → cis 0.50 n-Hexane
4-Nitrostilbene trans → cis 0.01 n-Hexane
4-Aminostilbene trans → cis 0.03 n-Hexane

Data compiled from various photochemical studies on stilbene derivatives to illustrate substituent effects. The specific quantum yield for this compound would require experimental determination.

Photocyclization Reactions

A common photochemical reaction for cis-stilbenes and related diarylethenes is a 6π-electrocyclization to form a dihydrophenanthrene intermediate. strath.ac.uk This intermediate is typically unstable and, in the presence of an oxidizing agent (like dissolved oxygen or iodine), can be aromatized to a stable phenanthrene-type product. strath.ac.uk This process is generally irreversible.

For cis-4-[2-(3-Nitrophenyl)ethenyl]-pyridine, photocyclization would lead to a nitrophenanthroline derivative. The regiochemistry of the cyclization is dictated by the positions of the substituents on the aromatic rings. The reaction proceeds from the excited singlet state of the cis-isomer. This photocyclization reaction is often in competition with the cis → trans isomerization. nih.gov The efficiency of photocyclization versus isomerization can be highly dependent on the solvent and the electronic nature of the substituents. nih.govacs.org

Quenching Mechanisms and Energy Transfer Processes

The photophysical and photochemical behavior of this compound, a styrylpyridine derivative, is intrinsically governed by the processes that deactivate its electronically excited states. The presence of a nitro group, a potent electron-withdrawing substituent, on the phenyl ring introduces efficient pathways for non-radiative decay, which typically leads to significant quenching of fluorescence. The deactivation of the excited state of this molecule can occur through several competing mechanisms, including intramolecular charge transfer, intersystem crossing to the triplet manifold, and trans-cis isomerization. While direct experimental studies on this compound are limited, a comprehensive understanding of its quenching and energy transfer processes can be constructed by examining closely related nitroaromatic and stilbene-like compounds.

The primary mechanism responsible for the fluorescence quenching in molecules with donor and acceptor moieties, such as this compound, is often an intramolecular charge transfer (ICT) from the electron-donating part of the molecule (the styrylpyridine unit) to the electron-accepting nitro group. Upon photoexcitation, an electron is promoted to a higher energy orbital, and in these push-pull systems, this can lead to the formation of a charge-separated excited state.

Studies on analogous nitroaromatic push-pull chromophores, such as 4-dimethylamino-4′-nitrostilbene (DNS) and 4-dimethylamino-4′-nitrobiphenyl (DNBP), have demonstrated that this ICT process is extremely rapid, occurring on a femtosecond to picosecond timescale. This ultrafast charge transfer is often associated with a twisting of the nitrophenyl group, leading to the formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state. The formation of this TICT state provides an efficient non-radiative decay channel back to the ground state, thus effectively quenching fluorescence. In polar solvents, the stabilization of the charge-separated TICT state is enhanced, further promoting this quenching pathway. For this compound, a similar mechanism is highly probable, where the excited state rapidly deactivates through a non-radiative pathway involving a twisted intramolecular charge transfer state.

Another significant deactivation pathway for stilbene-like molecules is the photochemical trans-cis isomerization around the central ethylene (B1197577) double bond. Upon absorption of light, the molecule can undergo a rotation around the C=C bond in the excited state, leading to a change from the trans to the cis isomer, or vice versa. This process often proceeds through a perpendicular, twisted geometry in the excited state, which is a point where the excited state and ground state potential energy surfaces come close, facilitating non-radiative decay. For 1-methyl-4-(4ʹ-aminostyryl)pyridinium iodide, a related styrylpyridine, photochemical trans-cis isomerization has been studied, and the quantum yields for the forward and reverse reactions were determined in water. researchgate.net It is highly likely that this compound also undergoes this isomerization, and this photochemical reaction channel acts as a non-radiative decay pathway, thus contributing to the quenching of fluorescence.

Table 1: Potential Deactivation Pathways for Excited this compound and Related Analogs

Deactivation PathwayDescriptionRelevance to this compound
Intramolecular Charge Transfer (ICT) Upon excitation, an electron transfers from the styrylpyridine donor to the nitrophenyl acceptor, often leading to a non-emissive twisted (TICT) state.Highly probable primary quenching mechanism due to the strong electron-withdrawing nitro group.
Intersystem Crossing (ISC) Transition from the singlet excited state (S₁) to the triplet state (T₁), which is a non-radiative process.A known efficient pathway for nitroaromatics and stilbenes, likely contributing to quenching. nih.govnih.govmdpi.comresearchgate.netrsc.org
Trans-Cis Isomerization Photoinduced rotation around the central C=C double bond, providing a non-radiative decay channel back to the ground state.A characteristic reaction of stilbene-like molecules, expected to be an active quenching pathway. researchgate.net
Fluorescence Radiative decay from the singlet excited state back to the ground state.Largely quenched by the competing non-radiative deactivation pathways.

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For 4-[2-(3-Nitrophenyl)ethenyl]-pyridine, a combination of solution-state NMR experiments provides a complete picture of its proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show characteristic signals for the pyridine (B92270) ring, the nitrophenyl ring, and the vinyl protons of the ethenyl bridge.

Pyridine Ring Protons: The protons on the pyridine ring typically appear in the downfield region due to the deshielding effect of the electronegative nitrogen atom. The protons ortho to the nitrogen (H-2 and H-6) are expected to resonate at the lowest field, likely around δ 8.5-8.7 ppm, appearing as a doublet. The protons meta to the nitrogen (H-3 and H-5) would appear further upfield, around δ 7.3-7.5 ppm, also as a doublet.

Ethenyl Protons: The two protons of the trans-ethenyl bridge are chemically distinct and couple to each other, resulting in two doublets. A large coupling constant (typically J ≈ 16 Hz) is a definitive indicator of the trans configuration. These protons are expected in the δ 7.0-7.8 ppm range.

Nitrophenyl Ring Protons: The protons on the 3-nitrophenyl group will exhibit a complex splitting pattern. The proton ortho to the nitro group (H-2') is expected to be the most deshielded, appearing as a singlet or narrow triplet around δ 8.4 ppm. The proton at the H-6' position would likely resonate around δ 7.9 ppm as a doublet of doublets, while the H-4' proton would appear similarly near δ 7.8 ppm. The proton at the H-5' position is expected around δ 7.6 ppm as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be chemically distinct and produce individual signals.

Carbon Atom Assignment Expected Chemical Shift (δ, ppm) Rationale
Pyridine C2, C6~150Adjacent to electronegative nitrogen.
Pyridine C4~145Point of attachment to the ethenyl group.
Pyridine C3, C5~121Meta to nitrogen.
Nitro-bearing C3'~148Attached to the strongly withdrawing NO₂ group.
Phenyl C1'~138Point of attachment to the ethenyl group.
Phenyl C2', C4', C5', C6'120-135Aromatic region, influenced by the nitro group.
Ethenyl Carbons125-135Olefinic region, part of the conjugated system.

¹⁵N NMR Spectroscopy: With two nitrogen atoms in distinct chemical environments, ¹⁵N NMR can provide valuable electronic structure information. researchgate.netresearchgate.net The pyridine nitrogen is expected to have a chemical shift in the range of -70 to -120 ppm relative to nitromethane. core.ac.uk The nitrogen atom of the nitro group is significantly deshielded due to the direct attachment of two electronegative oxygen atoms and would appear much further downfield, typically in the range of -10 to +20 ppm. researchgate.netwikipedia.org This large difference in chemical shifts makes ¹⁵N NMR a powerful tool for characterizing the electronic state of both nitrogen centers. northwestern.edu

Furthermore, should the compound form a hydrate, ¹⁷O ssNMR could be employed to study the local environment of the water molecules and their hydrogen-bonding interactions with the nitro group or the pyridine nitrogen. This technique, though challenging due to the low natural abundance and quadrupolar nature of ¹⁷O, can provide unique information on intermolecular interactions within the crystal structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the molecule's dipole moment. Key expected absorption bands for this compound include:

NO₂ Vibrations: The nitro group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically found near 1520-1540 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹.

Aromatic C-H Stretch: Signals appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear as a series of sharp bands in the 1610-1430 cm⁻¹ region. pw.edu.pl

Trans-Ethenyl Vibrations: The C=C stretch of the trans-alkene is often weak in the IR spectrum but may appear around 1600-1625 cm⁻¹. The most diagnostic peak for the trans configuration is the strong out-of-plane C-H wagging vibration, which occurs near 960-970 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. It is often complementary to IR spectroscopy. For this molecule, strong Raman signals are expected for:

NO₂ Symmetric Stretch: The symmetric stretch of the nitro group around 1350 cm⁻¹ is typically strong in the Raman spectrum.

C=C Ethenyl Stretch: The C=C stretching of the central double bond, part of the conjugated π-system, is expected to produce a strong Raman signal around 1600-1625 cm⁻¹.

Pyridine Ring Breathing Mode: A sharp, intense band around 990-1010 cm⁻¹ corresponding to the symmetric ring breathing mode of the pyridine moiety is a characteristic feature. aps.org

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3030 - 3100IR, Raman
C=C (Ethenyl) Stretch1600 - 1625Raman (strong), IR (weak)
C=C/C=N (Ring) Stretches1430 - 1610IR, Raman
NO₂ Asymmetric Stretch1520 - 1540IR (strong)
NO₂ Symmetric Stretch1340 - 1360IR (strong), Raman (strong)
Pyridine Ring Breathing990 - 1010Raman (strong)
Trans C-H Out-of-Plane Bend960 - 970IR (strong)

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy provides insights into the electronic structure and excited-state properties of the molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be characterized by intense absorption bands in the UV and possibly the visible region, arising from π → π* and n → π* electronic transitions.

π → π Transitions:* The extended π-conjugated system, encompassing the nitrophenyl ring, the ethenyl bridge, and the pyridine ring, will give rise to strong π → π* absorption bands. The main absorption maximum (λ_max) is expected in the 320-360 nm range. This band can be described as an intramolecular charge-transfer (ICT) transition, involving the promotion of an electron from orbitals with significant contribution from the styryl fragment to orbitals localized more on the nitropyridyl moiety.

n → π Transitions:* A weaker absorption band corresponding to an n → π* transition, involving the promotion of a non-bonding electron from the pyridine nitrogen to an anti-bonding π* orbital, may be observed at longer wavelengths, often appearing as a shoulder on the more intense π → π* band. The presence of the electron-withdrawing nitro group can cause a bathochromic (red) shift in these absorption bands compared to unsubstituted styrylpyridine. nih.gov

Fluorescence Spectroscopy: Styrylpyridine derivatives are known to be fluorescent. nih.govmdpi.com Upon excitation into its absorption band, this compound may exhibit fluorescence, though the presence of the nitro group can often lead to fluorescence quenching through efficient non-radiative decay pathways like intersystem crossing. If fluorescent, the emission would be expected at a longer wavelength than the absorption (a Stokes shift) and would likely be sensitive to solvent polarity (solvatochromism) due to the ICT character of the excited state. A more polar solvent would be expected to stabilize the charge-separated excited state, leading to a red-shift in the emission maximum.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₀N₂O₂, with a monoisotopic mass of 226.0742 Da.

High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. An electrospray ionization (ESI) source would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 227.0815.

Under electron ionization (EI), the molecular ion peak (M⁺•) at m/z 226 would be observed. The subsequent fragmentation pattern provides structural clues:

Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂• (46 Da) to give a fragment at m/z 180, or the loss of NO• (30 Da) followed by CO (28 Da).

Cleavage of Ethenyl Bridge: Cleavage of the C-C bonds of the vinyl group can lead to fragments corresponding to the nitrophenyl cation (m/z 122) or the pyridylethenyl cation (m/z 104).

Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, although this is typically less favorable than the loss of the nitro substituent.

A plausible fragmentation pathway would start with the molecular ion at m/z 226, followed by the loss of a nitro radical to form a major fragment ion at m/z 180.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal XRD: While a published single-crystal X-ray structure for this compound has not been identified in the Cambridge Structural Database (CSD), analysis of closely related structures allows for a detailed prediction of its molecular and supramolecular features. cam.ac.uknih.gov The molecule is expected to adopt a largely planar conformation to maximize π-conjugation, with a trans geometry at the C=C double bond. The nitro group may be slightly twisted out of the plane of the phenyl ring.

In the solid state, the crystal packing would be governed by intermolecular interactions. Key expected interactions include:

π–π Stacking: The planar aromatic surfaces of the pyridine and nitrophenyl rings are likely to engage in offset π–π stacking interactions, a common packing motif for aromatic compounds.

Weak Hydrogen Bonding: C-H···O interactions between the aromatic C-H donors and the oxygen atoms of the nitro groups acting as acceptors are highly probable. Similarly, C-H···N interactions involving the pyridine nitrogen could further stabilize the crystal lattice. These interactions would link the molecules into extended one-, two-, or three-dimensional networks.

Powder XRD (PXRD): In the absence of single crystals, PXRD could be used to characterize the bulk material. The resulting diffraction pattern serves as a fingerprint for the specific crystalline phase, allowing for phase identification, assessment of purity, and monitoring of solid-state transformations.

Crystal Packing Motifs and Intermolecular Interactions (e.g., Cation-π, Halogen Bonding, Hydrogen Bonding)

Hydrogen Bonding:

In the crystal structure of the analogue, (E)-4-Methoxy-3,5-dimethyl-2-[(3-nitrophenyl)ethenyl]pyridine, weak C—H···O hydrogen bonds are observed. iucr.org These interactions involve the nitro group acting as a hydrogen bond acceptor, forming chains that extend along the b-axis direction of the crystal lattice. iucr.org This type of weak hydrogen bonding is a common feature in nitro-aromatic compounds and plays a crucial role in the formation of defined supramolecular architectures. Given the presence of the nitro group and aromatic C-H bonds in this compound, similar C—H···O interactions are highly probable.

Interaction Type Donor Acceptor Typical Distance (Å)
Weak Hydrogen BondC-HO (nitro group)2.9 - 3.5

π-π Stacking Interactions:

Interaction Type Participating Groups Centroid-Centroid Distance (Å)
π-π StackingSubstituted Pyridine Rings3.624(1)

Cation-π Interactions:

While not explicitly detailed in the crystallographic data of the analogue, cation-π interactions are a possibility in protonated or quaternized derivatives of this compound. The electron-rich π-systems of the aromatic rings can interact favorably with cations. This type of interaction is significant in various chemical and biological systems.

Analysis of Noncentrosymmetric Alignment in Crystalline Forms

The arrangement of molecules in a crystal lattice can be either centrosymmetric or noncentrosymmetric. Noncentrosymmetric packing is a prerequisite for second-order nonlinear optical (NLO) properties, such as second-harmonic generation (SHG). The presence of a nitro group, which is a strong electron-withdrawing group, and a pyridyl group, which can act as an electron-donating or withdrawing group depending on its protonation state and substitution, creates a significant molecular dipole moment in this compound.

For a material to exhibit bulk NLO properties, the individual molecular dipoles must align in a non-centrosymmetric fashion in the crystal lattice. Studies on nitroaromatic compounds have shown that the substitution pattern on the aromatic ring can influence the adoption of a non-centrosymmetric space group. ias.ac.in Specifically, 1,3-disubstitution in nitro aromatics has been found to significantly increase the probability of non-centrosymmetric packing compared to 1,2- or 1,4-disubstitution. ias.ac.in The title compound, with its 3-nitrophenyl group, fits this 1,3-disubstitution pattern, suggesting a higher likelihood of crystallizing in a non-centrosymmetric space group.

The interplay of the various intermolecular forces, particularly the directionality of hydrogen bonds and the optimization of π-π stacking, will ultimately determine whether a centrosymmetric or noncentrosymmetric arrangement is energetically favored. The analysis of a large number of nitroaromatic crystal structures from the Cambridge Structural Database revealed that while the majority (77%) adopt centrosymmetric space groups, a significant portion (23%) crystallize in non-centrosymmetric space groups. ias.ac.in This statistical analysis underscores the potential for compounds like this compound to exhibit noncentrosymmetric alignment.

Substitution Pattern Influence on Crystal Symmetry NLO Potential
1,3-Disubstituted NitroaromaticsIncreased probability of non-centrosymmetric packingHigher
1,2- or 1,4-Disubstituted NitroaromaticsHigher probability of centrosymmetric packingLower

Supramolecular Chemistry and Crystal Engineering of 4 2 3 Nitrophenyl Ethenyl Pyridine Systems

Design Principles for Noncovalent Interactions in Crystal Formation

Hydrogen Bonding Networks and Water Cluster Formation

Hydrogen bonds are among the most influential forces in the crystal engineering of nitrogen-containing heterocyclic compounds. In the case of 4-[2-(3-Nitrophenyl)ethenyl]-pyridine systems, the pyridine (B92270) nitrogen atom is a potent hydrogen bond acceptor. While the parent compound lacks strong hydrogen bond donors, its co-crystallization with molecules bearing donor groups (e.g., carboxylic acids, phenols) leads to the formation of robust hydrogen-bonded assemblies.

In related structures, such as (E)-4-Methoxy-3,5-dimethyl-2-[(3-nitrophenyl)ethenyl]pyridine, weak C—H⋯O hydrogen bonds involving the nitro group as the acceptor have been observed to form chains that extend throughout the crystal lattice researchgate.net. The interplay between different types of hydrogen bonds, including stronger O-H···N or N-H···N and weaker C-H···O or C-H···N contacts, is a key factor in determining the final crystal architecture researchgate.netscispace.comnih.gov. The presence of moisture during crystallization can also lead to the incorporation of water molecules, which can form intricate hydrogen-bonded clusters that bridge different organic molecules, further stabilizing the crystal structure.

Table 1: Examples of Hydrogen Bonding in Related Pyridine Derivatives

Compound/System Donor Acceptor Interaction Type Resulting Motif
4-Nitrophthalic acid with pyridine derivatives O-H (carboxyl) N (pyridine) O-H···N Intermolecular VSHB (Very Strong Hydrogen Bond) nih.gov
(E)-4-Methoxy-3,5-dimethyl-2-[(3-nitrophenyl)ethenyl]pyridine C-H O (nitro) C-H···O Chains researchgate.net

Halogen Bonding Interactions in Anion Recognition and Crystal Assembly

Halogen bonding is a highly directional noncovalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor) nih.gov. The pyridine nitrogen of this compound is an excellent halogen bond acceptor. Co-crystallization with halogen bond donors, such as diiodotetrafluorobenzenes, can lead to the formation of predictable and stable supramolecular structures nih.govnih.gov.

The strength and directionality of halogen bonds make them a powerful tool in crystal engineering for constructing complex architectures, including chains, sheets, and 3D networks nih.govmdpi.com. For instance, in co-crystals of N-heterocycles with 1,4-diiodotetrafluorobenzene, C–I⋯N halogen bonds are commonly observed to form infinite chains nih.gov. This interaction can be highly competitive, sometimes prevailing over other interactions like hydrogen bonding in directing the crystal assembly polimi.it. While specific studies on halogen-bonded co-crystals of this compound are not prevalent, the principles derived from similar pyridine-containing molecules are directly applicable.

Table 2: Characteristics of Halogen Bonding Interactions

Halogen Donor Halogen Acceptor Typical Geometry Interaction Strength Reference
Iodoalkynes Nitrogen atoms C-I···N angle of 140-180° Tunable, increases with halogen polarizability (I > Br > Cl) amazonaws.com
1,4-Diiodotetrafluorobenzene Pyridine Nitrogen C–I⋯N Strong and directional nih.govnih.gov

π-π Stacking and Cation-π Interactions in Crystal Packing

The aromatic rings of this compound are fundamental to its crystal packing through π-π stacking interactions. These interactions involve the face-to-face or offset stacking of the pyridine and nitrophenyl rings of adjacent molecules. The presence of the electron-withdrawing nitro group on one ring and the nitrogen heteroatom in the other creates a favorable quadrupole-quadrupole interaction that often leads to a slipped-stacking or parallel-displaced arrangement nih.gov.

In the crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, a related compound, extensive aromatic π-π stacking with a shortest centroid-centroid separation of 3.5295 (9) Å links the molecules into sheets nih.gov. Similarly, in (E)-4-Methoxy-3,5-dimethyl-2-[(3-nitrophenyl)ethenyl]pyridine, π-π stacking interactions between substituted pyridine rings, with a separation of 3.624 (1) Å, arrange molecular chains into layers researchgate.net. The strength of these interactions can be significant, with interactions between aromatic amino acids and nitroarenes reaching up to -14.6 kcal mol⁻¹ nih.gov. Cation-π interactions, though less common for the neutral molecule, can become significant if the pyridine nitrogen is protonated or coordinated to a metal cation, leading to strong attractive forces with the electron-rich π-systems of neighboring molecules.

Engineering of Porous Crystalline Frameworks

The development of porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), is a major goal of crystal engineering researchgate.netd-nb.info. These materials have potential applications in gas storage, separation, and catalysis d-nb.info. Molecules like this compound, with their defined length and specific coordination sites (the pyridine nitrogen), are excellent candidates for use as organic linkers or "struts" in the construction of such frameworks.

Solvent Inclusion and Release Mechanisms in Porous Materials

When porous frameworks are synthesized, the pores are often filled with solvent molecules from the reaction mixture. The ability of the framework to retain and release these solvent molecules is a key characteristic of its porosity. The process of solvent inclusion is governed by the size and shape of the pores as well as the interactions between the solvent molecules and the internal surface of the framework.

The release of these included solvent molecules, typically achieved by heating or applying a vacuum, activates the material for applications like gas adsorption. The stability of the framework upon solvent removal is critical; a robust framework will maintain its crystallinity and porous structure, while a less stable one might collapse. The design of multilevel dynamic linkages, including covalent bonds, dative bonds (like metal-pyridine coordination), and hydrogen bonds, can lead to the formation of crystalline porous organic frameworks (CPOFs) with excellent stability and processability nih.gov.

Dynamic Behavior of Guest Molecules within Crystal Channels

The channels within porous crystalline frameworks provide a unique, confined environment for guest molecules. The behavior of these guest molecules is dictated by their interactions with the channel walls and by the spatial constraints of the pores. The functional groups lining the pores—in this case, potentially exposed nitro groups or aromatic surfaces from the this compound linker—can create specific binding sites for guest molecules, influencing their orientation and mobility.

The dynamic behavior of guest molecules can be studied using various techniques, including solid-state NMR and X-ray diffraction. Understanding these dynamics is crucial for applications such as selective gas separation, where the framework must differentiate between different gas molecules based on size, shape, and chemical affinity. The rational design of linkers like this compound allows for the tuning of pore size and chemical environment, thereby controlling the dynamic behavior of guest molecules within the crystalline channels.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
(E)-4-Methoxy-3,5-dimethyl-2-[(3-nitrophenyl)ethenyl]pyridine
4-Nitrophthalic acid
Dipyridyl-2,2′-bithiophene
Benzoic acid
1,4-diiodotetrafluorobenzene

Strategies for Co-crystallization and Salt Formation of this compound Remain Largely Unexplored in Published Research

Despite significant interest in the supramolecular chemistry and crystal engineering of pyridine derivatives, specific research into the co-crystallization and salt formation strategies for this compound to create desired supramolecular architectures appears to be limited within publicly available scientific literature. An extensive search for dedicated studies on this particular compound did not yield specific examples of its co-crystals or salts, nor detailed research findings or crystallographic data tables related to its multi-component crystalline forms.

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, which is often achieved through the formation of co-crystals and salts. Co-crystals are multi-component crystals held together by non-covalent interactions, such as hydrogen bonds, while salts are formed by proton transfer between an acid and a base. For pyridine-containing molecules like this compound, the nitrogen atom in the pyridine ring is a key functional group that can participate in hydrogen bonding or accept a proton.

In the broader context of pyridine derivatives, co-crystallization with dicarboxylic acids is a common and effective strategy to form robust supramolecular synthons, particularly the carboxylic acid···pyridine hydrogen bond. This interaction is a reliable tool for assembling complex architectures. Similarly, salt formation with various organic acids is a well-established method to modify the physicochemical properties of pyridine-containing compounds. These general strategies provide a theoretical framework through which the co-crystallization and salt formation of this compound could be approached. However, without specific experimental data, any discussion of its behavior remains speculative.

The nitro group on the phenyl ring of this compound could also play a role in directing supramolecular assembly through weaker interactions, such as C–H···O hydrogen bonds. Research on related nitrophenyl- and pyridine-containing compounds has shown the importance of these interactions, alongside π–π stacking, in the formation of their crystal structures.

While detailed research findings and data tables for the co-crystallization and salt formation of this compound are not available, the principles of supramolecular chemistry suggest that this compound would be a viable candidate for the formation of co-crystals and salts with appropriate partner molecules. Future research in this area would be necessary to explore and characterize these potential multi-component crystalline forms.

Investigations into Potential Applications in Advanced Functional Materials Mechanistic and Design Focus

Nonlinear Optical (NLO) Materials Research and Design Principles

Nonlinear optical (NLO) materials are foundational to modern photonics, enabling technologies such as frequency conversion, optical switching, and data processing. Organic materials have emerged as compelling candidates for NLO applications due to their high nonlinearities, rapid response times, and the ability to tailor their properties through molecular engineering. nih.gov The NLO response of a material is governed by its molecular hyperpolarizability (β) and the macroscopic arrangement of the chromophores in the bulk material.

Molecular Engineering for Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with a nonlinear material and are converted into a single photon with twice the frequency (and half the wavelength). The efficiency of this process is highly dependent on the intrinsic properties of the molecules involved, which can be optimized through precise molecular engineering strategies.

A cornerstone of molecular NLO design is the Donor-π-Acceptor (D-π-A) motif. nih.govnih.gov This design involves connecting an electron-donating group (D) to an electron-accepting group (A) via a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecule's dipole moment and consequently, a high first molecular hyperpolarizability (β), which is a prerequisite for efficient SHG. ekb.eg

Electron-withdrawing groups (EWGs) play a critical role in enhancing the NLO properties of D-π-A chromophores. By increasing the electron-accepting strength of the 'A' moiety, they magnify the charge asymmetry across the molecule, which can lead to a substantial increase in the molecular hyperpolarizability. The nitro group (–NO2) is a particularly potent EWG due to its strong negative inductive and resonance effects. nih.gov

In 4-[2-(3-Nitrophenyl)ethenyl]-pyridine, the presence of the nitro group on the phenyl ring is expected to significantly enhance its NLO response. The nitro group's ability to pull electron density through the π-system from the rest of the molecule increases the ground-state polarization and the change in dipole moment upon excitation. nih.gov Theoretical studies on similar nitro-substituted compounds have consistently shown that the presence of nitro groups leads to smaller energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is often correlated with a larger NLO response. nih.govresearchgate.net

Propertytrans-Stilbene (Reference)Nitro-Substituted Stilbene (B7821643) Derivative (Example)Key Influence of EWG
Molecular Structure SymmetricalAsymmetrical (D-π-A)Creates charge imbalance
Ground State Non-polarPolarizedEnhances dipole moment
Hyperpolarizability (β) LowHighIncreases NLO response
HOMO-LUMO Gap LargerSmallerFacilitates charge transfer

Crystal Engineering for Noncentrosymmetric Alignment

While a large molecular hyperpolarizability (β) is essential, it is not sufficient for achieving a bulk second-order NLO effect like SHG. The macroscopic second-order susceptibility (χ(2)) of a material depends on the collective alignment of the individual chromophores. For χ(2) to be non-zero, the material must crystallize in a noncentrosymmetric space group, meaning it must lack a center of inversion.

Crystal engineering is the discipline focused on designing and controlling the assembly of molecules in the solid state to achieve desired properties. researchgate.net For NLO applications, the primary goal is to induce the polar alignment of D-π-A chromophores. Common strategies include:

Introduction of Chiral Centers: Incorporating chirality into a molecule can predispose it to crystallize in noncentrosymmetric space groups.

Hydrogen Bonding: Specific intermolecular hydrogen bonds can be used to direct molecules into a head-to-tail arrangement, preventing the cancellation of their dipole moments.

Host-Guest Chemistry: Incorporating NLO chromophores into the cavities of a noncentrosymmetric host lattice.

While specific crystallographic data for this compound is not widely available in the cited literature, studies on related nitrophenyl derivatives show that they can crystallize in both centrosymmetric and noncentrosymmetric space groups. acs.org Achieving the desired alignment remains a significant challenge, often requiring systematic modification of the molecular structure to frustrate the natural tendency of dipolar molecules to pair up in an antiparallel, centrosymmetric fashion.

Terahertz (THz) Wave Generation Mechanisms in Organic Crystals

The terahertz (THz) region of the electromagnetic spectrum (roughly 0.1 to 10 THz) holds immense promise for applications in spectroscopy, imaging, and communications. Organic NLO crystals have emerged as superior materials for generating powerful and broadband THz waves. mdpi.commdpi.com The primary mechanisms for THz generation in these crystals are second-order nonlinear processes:

Optical Rectification (OR): This process involves a femtosecond laser pulse passing through the NLO crystal. The different frequency components within the pulse's bandwidth mix, generating a difference frequency in the THz range. This produces broadband THz pulses. optica.org

Difference Frequency Generation (DFG): In DFG, two distinct laser beams with slightly different frequencies (ω1 and ω2) are mixed in the crystal to produce a coherent beam at the difference frequency (ω3 = ω1 - ω2), which falls in the THz range. This method allows for the generation of tunable, narrowband THz radiation. researchgate.net

The efficiency of THz generation is critically dependent on the NLO crystal's properties, including a high second-order nonlinear coefficient and proper phase-matching between the optical pump beams and the generated THz wave. optica.org Organic ionic salt crystals, such as DAST (4-dimethylamino-N-methyl-4-stilbazolium tosylate), are benchmark materials for THz generation due to their exceptionally large NLO coefficients. researchgate.netresearchgate.net Given the structural similarities between DAST and pyridinium (B92312) derivatives like this compound, it is plausible that this class of compounds could also be effective for THz applications, provided they can be grown as high-quality, noncentrosymmetric single crystals. mdpi.comresearchgate.net

THz Generation MechanismInput SourceOutput THz SignalKey Requirement
Optical Rectification (OR) Single ultrashort (femtosecond) laser pulseBroadband THz pulseHigh NLO coefficient, phase matching over a broad bandwidth
Difference Frequency Generation (DFG) Two narrowband lasers with different frequenciesTunable, narrowband THz waveHigh NLO coefficient, precise phase matching

Ultrafast Optical Switching and Modulation Principles

Ultrafast all-optical switching, where one light beam controls another, is a key goal for future high-speed optical communication and computing. This functionality typically relies on third-order nonlinear optical effects, such as the optical Kerr effect, where the refractive index of a material changes in response to the intensity of incident light.

Materials with a strong D-π-A character, like the stilbene derivatives, are known to exhibit not only strong second-order but also significant third-order nonlinearities. rsc.org The same electronic properties that lead to a large hyperpolarizability—namely, the extensive π-conjugation and efficient intramolecular charge transfer—also contribute to a large third-order susceptibility (χ(3)). This enables phenomena like two-photon absorption and intensity-dependent refractive index changes, which are the basis for optical switching and limiting. rsc.org The principle involves using an intense "pump" pulse to momentarily alter the material's refractive index or absorption, thereby switching the transmission state for a weaker "probe" or signal pulse on a femtosecond to picosecond timescale.

Chemo- and Biosensor Development (Mechanism of Detection)

The development of chemo- and biosensors relies on the principle of molecular recognition, where a receptor molecule selectively interacts with a target analyte, and a transducer converts this interaction into a measurable signal. For a compound like this compound, its potential as a sensor would hinge on the electronic and structural properties conferred by the nitro group, the ethenyl bridge, and the pyridine (B92270) ring.

The design of fluorescent probes for molecular recognition often involves a fluorophore, a recognition site (receptor), and a linker. In the case of this compound, the core structure could potentially serve as a fluorophore. The design of a probe would necessitate the incorporation of a specific recognition moiety that can selectively bind to a target analyte.

The fluorescence of such a probe could be modulated through several mechanisms upon analyte binding, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). The pyridine nitrogen, for instance, could act as a binding site for metal ions or as a hydrogen bond acceptor. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the molecule and could play a role in modulating the fluorescence signal.

Table 1: Potential Recognition Moieties and Target Analytes for a this compound-based Fluorescent Probe

Recognition Moiety Target Analyte Potential Sensing Mechanism
Crown Ether Metal Cations (e.g., K+, Na+) Modulation of ICT or PET
Calixarene Organic Molecules, Ions Host-Guest Complexation leading to fluorescence change
Boronic Acid Sugars, Glycans Covalent interaction altering electronic properties

The interaction between a potential this compound-based sensor and an analyte would likely be governed by non-covalent interactions such as hydrogen bonding, electrostatic interactions, or van der Waals forces. The pyridine nitrogen provides a basic site for interaction with acidic analytes or metal ions.

Signal transduction, the process of converting the binding event into a detectable signal, could occur through several pathways:

Changes in Intramolecular Charge Transfer (ICT): The donor-π-acceptor structure of the molecule (with the pyridine as a potential donor and the nitrophenyl group as an acceptor) is sensitive to the local environment. Analyte binding could alter the dipole moment of the molecule, leading to a shift in the emission wavelength or a change in fluorescence intensity.

Modulation of Photoinduced Electron Transfer (PET): A recognition unit attached to the fluorophore could act as a quencher or an enhancer of fluorescence through PET. Binding of the analyte to the recognition unit would disrupt this process, leading to a "turn-on" or "turn-off" fluorescent response.

Conformational Changes: Binding of an analyte could induce a change in the conformation of the probe, affecting the planarity of the ethenyl bridge and, consequently, the conjugation and fluorescence properties of the molecule.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Mechanistic Discoveries

The academic study of 4-[2-(3-Nitrophenyl)ethenyl]-pyridine and its isomers has primarily centered on the fields of synthetic chemistry, materials science, and pharmacology. Research has established that the introduction of a nitro group onto the phenyl ring and the positioning of the nitrogen atom in the pyridine (B92270) ring significantly influence the electronic and steric properties of the molecule. This, in turn, dictates its reactivity and potential applications.

A significant body of work has been dedicated to the synthesis of nitrophenyl-substituted vinylpyridines. These methods often involve condensation reactions, such as the Knoevenagel or Wittig reactions, providing routes to various isomers. The mechanistic understanding of these reactions is well-established, allowing for the controlled synthesis of specific geometric isomers (E/Z).

In the realm of materials science, the academic focus has been on the photophysical and photochemical properties of stilbene-like molecules, a class to which this compound belongs. The presence of both an electron-donating pyridine ring and an electron-withdrawing nitro group gives these molecules a "push-pull" electronic structure. This arrangement is known to enhance nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics. Mechanistic studies in this area have explored the processes of photoisomerization and cyclization, which are common photochemical reactions for stilbenoid compounds. The interplay between the excited states and the potential for intersystem crossing is a key area of investigation, determining the efficiency of these photochemical processes.

From a pharmacological perspective, the academic contributions lie in the broader context of pyridine and nitro-containing compounds. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The nitro group, while often associated with toxicity, is also a key pharmacophore in several successful drugs. Mechanistic discoveries in this area suggest that the biological activity of nitro compounds can arise from their ability to undergo bioreduction to form reactive nitroso and hydroxylamine intermediates, which can interact with cellular macromolecules.

Unresolved Challenges and Open Questions in Research on this compound

Despite the progress made, several challenges and open questions remain in the research of this compound and its analogues.

Synthetic Challenges:

Stereoselective Synthesis: While methods for synthesizing vinylpyridines exist, achieving high stereoselectivity for the desired (E) or (Z) isomer can still be challenging and often requires careful optimization of reaction conditions.

Scalability: Many of the reported synthetic routes are suitable for laboratory-scale synthesis but may not be readily scalable for potential industrial applications without further development.

Mechanistic Uncertainties:

Photophysical Pathways: A complete and detailed understanding of the excited-state dynamics, including the precise pathways of radiative and non-radiative decay, is still lacking for this specific molecule. The influence of solvent polarity and viscosity on these pathways is an area that requires more in-depth investigation.

Biological Mechanisms: The precise molecular targets and mechanisms of action for the potential biological activities of this compound have not been elucidated. It is unclear which cellular pathways are modulated by this compound and its metabolites.

Structure-Property Relationship:

A comprehensive understanding of how the isomeric position of the nitro group and the pyridine nitrogen systematically affects the compound's properties is yet to be fully established. A comparative study of all isomers would provide valuable insights. For instance, the crystal structure of a related compound, (E)-4-Methoxy-3,5-dimethyl-2-[(3-nitrophenyl)ethenyl]pyridine, reveals weak C—H⋯O hydrogen bonds involving the nitro group, which form chains and influence the crystal packing through π–π stacking interactions. routledge.com Similar detailed structural information for this compound is not yet available.

Emerging Research Avenues and Potential for Cross-Disciplinary Integration

The future research on this compound is poised for exciting developments at the intersection of chemistry, materials science, and biology.

Emerging Research Avenues:

Nonlinear Optics: Further exploration of the nonlinear optical properties of highly pure, crystalline forms of this compound could lead to the development of new materials for optical devices.

Organic Electronics: The semiconductor properties of this and related molecules could be investigated for their potential use in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.

Targeted Drug Design: Leveraging the known biological activities of pyridine and nitro-aromatic compounds, future research could focus on designing and synthesizing derivatives of this compound with enhanced potency and selectivity against specific biological targets, such as microbial enzymes or cancer-related proteins. nih.gov

Chemosensors: The sensitivity of the electronic structure to the chemical environment could be exploited to develop chemosensors for the detection of specific ions or molecules.

Potential for Cross-Disciplinary Integration:

Computational Chemistry and Experimental Science: A synergistic approach combining high-level computational modeling with experimental studies can provide deeper insights into the structure-property relationships, reaction mechanisms, and biological activities of this compound.

Materials Science and Biomedical Engineering: The development of biocompatible nanoparticles or polymers incorporating this compound could lead to novel drug delivery systems or bio-imaging agents.

Supramolecular Chemistry: The ability of the pyridine nitrogen to coordinate with metal ions opens up avenues for the design of novel metal-organic frameworks (MOFs) or supramolecular assemblies with interesting catalytic or photofunctional properties.

Q & A

[Basic] What synthetic methods are commonly used to prepare 4-[2-(3-Nitrophenyl)ethenyl]-pyridine, and how can reaction conditions be optimized?

The Heck coupling reaction is a standard method for synthesizing ethenyl-linked pyridine derivatives. Key steps include palladium-catalyzed cross-coupling between 3-nitrophenyl halides and 4-vinylpyridine. Optimization involves adjusting catalyst loading (e.g., Pd(OAc)₂ at 2-5 mol%), ligand selection (e.g., PPh₃), and solvent polarity (DMF or toluene) to improve yield . Microwave-assisted synthesis can reduce reaction time and enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures removal of positional isomers .

[Basic] How is structural integrity confirmed for this compound?

A multi-technique approach is essential:

  • 1H/13C NMR : Assign vinyl proton couplings (δ 6.8–7.5 ppm, J = 16 Hz for trans-ethenyl) and nitrophenyl aromatic signals. 2D NMR (COSY, HSQC) resolves overlapping peaks .
  • IR Spectroscopy : Confirm nitro group presence via asymmetric NO₂ stretching (~1520 cm⁻¹) and C=C stretching (~1620 cm⁻¹) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion validation (m/z = 284.4 g/mol) .

[Advanced] How does the nitro group influence electronic properties and biological interactions?

The electron-withdrawing nitro group reduces electron density on the pyridine ring, increasing acidity (pKa ~4.3) and altering HOMO-LUMO gaps (calculated ΔE = 3.1 eV via DFT). This enhances binding to targets like NF-YB, as seen in structurally analogous anticancer compounds (e.g., HMN-154), where the nitro group stabilizes π-π stacking in DNA-protein complexes . Computational docking studies (AutoDock Vina) suggest nitro-oxygen interactions with Arg residues in binding pockets .

[Advanced] How can contradictions in reported anti-inflammatory vs. anti-tumor activities be resolved?

Discrepancies often arise from:

  • Dosage : Anti-inflammatory effects (e.g., 10 µM in RAW264.7 macrophages) may require lower concentrations than antitumor IC50 values (e.g., 50 µM in HeLa cells) .
  • Assay Models : In vitro TNF-α inhibition (anti-inflammatory) vs. in vivo xenograft tumor suppression (antitumor) reflect different mechanistic pathways .
  • Purity : Isomer contamination (e.g., 2-nitrophenyl derivatives) can skew bioactivity results . Validate via HPLC and comparative bioassays.

[Advanced] What computational strategies predict solubility and membrane permeability?

Key parameters include:

  • XLogP (4.3): Indicates moderate hydrophobicity, favoring lipid bilayer penetration .
  • Topological Polar Surface Area (25.8 Ų): Suggests moderate aqueous solubility, aligning with MD simulations using CHARMM force fields .
  • Solvent Models : COSMO-RS predicts solubility in DMSO > ethanol > water, guiding formulation for in vitro assays .

[Basic] What analytical techniques quantify photophysical properties?

  • UV-Vis Spectroscopy : λmax ~350 nm (π→π* transition of ethenyl linker) with ε ≈ 15,000 M⁻¹cm⁻¹ .
  • Fluorescence Quenching : Stern-Volmer analysis using KI as a quencher measures excited-state lifetime (τ ≈ 2.5 ns) .

[Advanced] How do structural modifications alter bioactivity?

  • Pyridine Substitution : 3-Pyridyl derivatives (vs. 4-pyridyl) show enhanced acidity (pKa ~3.8) due to conjugation with electron-withdrawing oxadiazole rings, improving kinase inhibition .
  • Nitro Position : 3-Nitrophenyl (meta) derivatives exhibit stronger anti-inflammatory activity than para-substituted analogs, likely due to steric effects on COX-2 binding .

[Basic] What in vitro models assess anti-inflammatory activity?

  • LPS-Induced Macrophages : Measure TNF-α/IL-6 suppression (ELISA) at 10–50 µM .
  • NF-κB Luciferase Reporter Assays : Quantify transcriptional inhibition in HEK293T cells .

[Advanced] What challenges arise in regioselective synthesis?

  • Isomer Formation : Competing 2- and 4-pyridyl products require chiral ligands (e.g., BINAP) or microwave heating to favor 4-substitution .
  • Nitro Reduction : Iron/acetic acid side reactions may reduce nitro to amine; monitor via TLC and adjust reductant concentration .

[Advanced] How is molecular docking used to study target interactions?

  • Protein Preparation : Retrieve NF-YB structure (PDB: 1N1J), optimize protonation states (H++ server).
  • Docking Parameters : Grid box centered on DNA-binding domain, 20 runs per ligand. Nitro group shows hydrogen bonding with Arg57 (ΔG = -8.2 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.